N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a 2H-1,3-benzodioxole core linked to a carboxamide group, which is further connected via an ethyl chain to a sulfamoyl moiety substituted with a 2-methoxyphenethyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives.
Properties
IUPAC Name |
N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-5-3-2-4-14(16)8-9-21-28(23,24)11-10-20-19(22)15-6-7-17-18(12-15)27-13-26-17/h2-7,12,21H,8-11,13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMAPZSVHSLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfamoyl Ethyl Chain: The sulfamoyl ethyl chain can be attached through nucleophilic substitution reactions, using suitable sulfamoyl chloride derivatives.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations:
The primary structural distinction lies in the substituents on the sulfamoyl group and modifications to the benzodioxole-carboxamide core. Below is a comparative analysis of structurally related compounds:
Functional Implications:
- Solubility : Compounds with hydrophilic substituents (e.g., 3-ethoxypropyl) may exhibit better aqueous solubility, critical for oral bioavailability .
- Target Binding : The methoxy-aromatic group could engage in hydrogen bonding or van der Waals interactions with hydrophobic enzyme pockets, distinguishing it from alkyl-substituted analogs .
Biological Activity
N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide, a compound with the CAS number 899968-46-8, exhibits significant biological activity that has been the subject of various studies. This article aims to explore its biological properties, focusing on its anticancer potential and antioxidant capabilities.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzodioxole core, which is known for its diverse biological activities. The presence of the sulfamoyl and methoxyphenyl groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . A study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The compound exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells, with an IC50 value indicating strong activity compared to standard chemotherapeutics like Doxorubicin .
Table 1: Cytotoxicity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) | Comparison |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Lower than Doxorubicin |
| 2b | Hep3B | 9.12 | Lower activity than 2a |
The study indicated that compounds with amide groups showed a positive correlation with cytotoxicity, suggesting that structural modifications can enhance anticancer properties .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses demonstrated that compound 2a significantly decreased the fraction of cells in the G1 phase and induced G2-M phase arrest in Hep3B cells .
Figure 1: Cell Cycle Analysis Post-Treatment with Compound 2a
Cell Cycle Analysis
Antioxidant Activity
In addition to its anticancer properties, this compound has also been evaluated for antioxidant activity using the DPPH assay. The results indicated that it possesses notable free radical scavenging capabilities, which are essential for mitigating oxidative stress in cells .
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxole derivatives, including the compound . Researchers found that certain derivatives exhibited enhanced anticancer activity while maintaining low toxicity to normal cells. This highlights the potential for developing targeted therapies based on structural modifications of benzodioxole compounds .
Q & A
Q. How can researchers optimize the synthesis of this compound while ensuring high purity?
Methodological Answer:
- Use controlled reaction environments (e.g., inert atmosphere) to minimize oxidation or hydrolysis of sensitive groups like sulfamoyl and benzodioxole .
- Monitor reaction progress via high-performance liquid chromatography (HPLC) with UV detection, targeting retention times specific to intermediates and the final product .
- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the product. Validate purity (>95%) using NMR and mass spectrometry.
Example Parameters for Synthesis:
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 25–40°C (room to mild heat) |
| Solvent System | Dichloromethane/DMF |
| Catalyst | Triethylamine (for sulfonamide formation) |
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Methodological Answer:
- Conduct accelerated stability studies : Expose the compound to stressors (e.g., UV light, humidity, pH extremes) and analyze degradation products via LC-MS .
- Use thermal gravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
- Monitor hydrolytic stability in buffered solutions (pH 1–10) at 37°C, quantifying intact compound via HPLC .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
- Combine 1H/13C NMR to verify sulfamoyl and benzodioxole moieties. Compare chemical shifts with analogous compounds (e.g., benzodioxole-5-carboxamide derivatives) .
- Perform Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹).
- Validate molecular weight via high-resolution mass spectrometry (HRMS) with <2 ppm error tolerance.
Advanced Research Questions
Q. What experimental designs are suitable for evaluating this compound’s pharmacological activity in vitro and in vivo?
Methodological Answer:
- Adopt a split-plot design (as in ) to test multiple variables (e.g., dose, exposure time) while controlling for biological variability. Use randomized blocks for animal studies.
- For receptor-binding assays, employ radioligand displacement or surface plasmon resonance (SPR) to quantify affinity (Kd). Include positive/negative controls (e.g., known inhibitors) .
- In vivo: Use a pharmacokinetic/pharmacodynamic (PK/PD) model with LC-MS/MS for plasma concentration analysis. Assess metabolites in liver microsomes .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Perform dose-response curve meta-analysis to identify non-linear effects or threshold concentrations.
- Validate assays using orthogonal methods (e.g., compare enzyme inhibition via fluorometric and colorimetric assays) .
- Replicate studies under standardized conditions (e.g., cell line authentication, serum batch consistency) to isolate variables .
Common Sources of Contradictions:
| Factor | Mitigation Strategy |
|---|---|
| Cell Line Variability | Use ATCC-validated lines |
| Solvent Effects | Control for DMSO concentration (<0.1%) |
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Follow Project INCHEMBIOL guidelines ():
- Determine log P (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
- Study photodegradation in simulated sunlight (Xe lamp) and quantify half-life using LC-MS .
- Use Daphnia magna or Danio rerio (zebrafish) models for acute/chronic toxicity (EC50/LC50) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs) from the PDB. Validate with molecular dynamics simulations (GROMACS) .
- Calculate absorption-distribution-metabolism-excretion (ADME) properties via QSAR models (e.g., SwissADME). Prioritize compounds with Lipinski’s Rule of Five compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
